2-(1-Naphthyl)ethylmagnesium chloride

Description

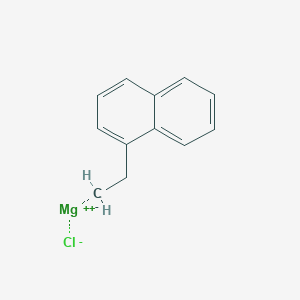

2-(1-Naphthyl)ethylmagnesium chloride is a Grignard reagent characterized by a naphthalene substituent at the 1-position of an ethylmagnesium chloride backbone. This organomagnesium compound is primarily used in organic synthesis for nucleophilic additions to carbonyl groups or coupling reactions, leveraging the reactivity of the magnesium-carbon bond. Its structure combines the steric bulk of the naphthyl group with the electron-rich magnesium center, which influences its reactivity and selectivity in synthetic pathways .

Properties

Molecular Formula |

C12H11ClMg |

|---|---|

Molecular Weight |

214.97 g/mol |

IUPAC Name |

magnesium;1-ethylnaphthalene;chloride |

InChI |

InChI=1S/C12H11.ClH.Mg/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1 |

InChI Key |

LFOUGFNLCJPYAV-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC1=CC=CC2=CC=CC=C21.[Mg+2].[Cl-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Formation of Carbon-Carbon Bonds

2-(1-Naphthyl)ethylmagnesium chloride serves as a nucleophilic reagent that can react with electrophiles such as carbonyl compounds (aldehydes and ketones). This reaction leads to the formation of alcohols and other complex organic molecules. The mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on the electrophilic carbonyl carbon, resulting in a new carbon-carbon bond and the generation of magnesium halides as byproducts.

Case Study: Synthesis of Alcohols

In a study exploring the reactivity of this compound, researchers demonstrated its effectiveness in synthesizing secondary alcohols from ketones. The reaction conditions were optimized to achieve high yields, showcasing its potential in pharmaceutical synthesis where alcohols are often key intermediates.

Medicinal Chemistry

Drug Development

The naphthyl group introduced by this compound can enhance biological activity in drug candidates. Its application in synthesizing naphthalene-containing compounds has been explored for potential therapeutic effects, particularly in anticancer and anti-inflammatory drugs.

Case Study: Anticancer Agents

Research has indicated that naphthalene derivatives exhibit significant cytotoxicity against various cancer cell lines. By utilizing this compound in synthetic pathways, researchers have developed novel compounds that show promise as anticancer agents, emphasizing the importance of this Grignard reagent in medicinal chemistry .

Material Science

Synthesis of Polymers

In material science, this compound has been employed to create polymeric materials with enhanced properties. Its reactivity allows for the incorporation of naphthalene units into polymer backbones, which can improve thermal stability and mechanical properties.

Case Study: Polymerization Reactions

A study focused on using this compound in ring-opening polymerization reactions demonstrated its ability to produce high-performance polymers suitable for advanced applications in coatings and composites.

Catalysis

Catalyst Precursor

The compound can act as a catalyst or catalyst precursor in various organic reactions. Its ability to form stable complexes with transition metals enhances catalytic activity in reactions such as cross-coupling and polymerization.

Case Study: Cross-Coupling Reactions

In a recent investigation, this compound was utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds. The study highlighted the effectiveness of this Grignard reagent in enhancing reaction efficiency and selectivity .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Organic Synthesis | Formation of alcohols and complex organic molecules through nucleophilic addition reactions | High yields achieved in ketone reactions leading to secondary alcohols |

| Medicinal Chemistry | Development of naphthalene-containing drug candidates | Promising anticancer activity observed in synthesized derivatives |

| Material Science | Creation of advanced polymers with improved properties | Successful polymerization leading to high-performance materials |

| Catalysis | Acts as a catalyst precursor for various organic reactions | Enhanced efficiency in palladium-catalyzed cross-coupling reactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Grignard Reagents

Ethylmagnesium Chloride (C₂H₅MgCl)

- Structure and Reactivity : Ethylmagnesium chloride lacks the aromatic naphthyl group, resulting in lower steric hindrance and faster reaction kinetics in simple nucleophilic additions (e.g., to aldehydes or ketones). However, it is less effective in reactions requiring π-π interactions or stabilized intermediates, where the naphthyl group in 2-(1-Naphthyl)ethylmagnesium chloride plays a critical role .

- Applications : Ethylmagnesium chloride is widely used in the synthesis of alcohols and hydrocarbons, whereas this compound is favored in the preparation of polyaromatic systems or chiral ligands due to its bulky substituent .

2-Naphthylmagnesium Bromide (C₁₀H₇MgBr)

- Counterion Effects : The bromide counterion in 2-naphthylmagnesium bromide may enhance solubility in polar solvents compared to the chloride variant. However, chloride-based Grignard reagents like this compound often exhibit higher thermal stability .

- Regioselectivity : The 1-naphthyl vs. 2-naphthyl substitution impacts steric and electronic profiles. The 1-naphthyl group in this compound creates a more hindered environment, favoring reactions where steric bulk prevents undesired side products .

Comparison with Other Naphthyl-Containing Organometallics

(1-Naphthylmethyl)triphenylphosphonium Chloride

- Reactivity : Unlike this compound, this phosphonium salt is a Wittig reagent, used for olefin synthesis. The magnesium center in Grignard reagents enables nucleophilic attack, while phosphonium salts facilitate elimination reactions .

- Stability : Phosphonium salts are generally more air- and moisture-stable than Grignard reagents, which require anhydrous conditions .

2-(1-Naphthyl)acetamide

- Functional Group Influence : The acetamide group in this compound renders it unreactive toward nucleophilic additions, unlike the magnesium-bound ethyl group in this compound. This highlights the critical role of the Mg–C bond in Grignard chemistry .

Research Findings and Industrial Relevance

- Synthetic Efficiency : this compound demonstrates superior regioselectivity in cross-coupling reactions compared to ethylmagnesium chloride, as evidenced in the synthesis of benzannulated fluorenes .

- Safety and Handling : Like other Grignard reagents, it requires strict anhydrous conditions, contrasting with more stable naphthyl-containing compounds like imidazoline hydrochlorides, which tolerate ambient storage but degrade under UV light .

Preparation Methods

Traditional Magnesium-Halogen Exchange Method

The conventional synthesis begins with 1-(2-chloroethyl)naphthalene and magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether. The reaction proceeds via a radical-intermediate mechanism, where magnesium inserts into the carbon-halogen bond, forming the organomagnesium complex . Key parameters include:

-

Molar Ratios : A 1:1.1 stoichiometry of halide to magnesium ensures excess magnesium for complete conversion .

-

Temperature : Initiation occurs at 40–50°C, followed by reflux at 65°C (for THF) to sustain the exothermic reaction .

-

Activation : Iodine or pre-activated magnesium (e.g., Rieke magnesium) accelerates the reaction by removing passivating oxide layers .

Table 1 : Optimization of Traditional Synthesis Conditions

| Parameter | Diethyl Ether | THF |

|---|---|---|

| Reaction Time (h) | 8–12 | 4–6 |

| Yield (%) | 68–72 | 85–90 |

| Byproduct Formation | Moderate | Low |

THF’s higher boiling point and superior solvation of magnesium species explain its efficiency over diethyl ether .

Direct Synthesis Using 1-Naphthylethyl Chloride and Magnesium

A scalable approach involves dropwise addition of 1-(2-chloroethyl)naphthalene to magnesium turnings in THF under nitrogen. The protocol mirrors methods described in patents for unsaturated Grignard reagents :

-

Setup : A three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Procedure :

-

Charge magnesium (24.3 g, 1 mol) and THF (500 mL).

-

Add 1-(2-chloroethyl)naphthalene (190.5 g, 1 mol) over 2 hours at 50°C.

-

Reflux for 4 hours until magnesium dissolution is complete.

-

The product is typically obtained as a 0.5–1.0 M solution in THF, with yields exceeding 85% .

Solvent Systems and Reaction Optimization

Solvent choice critically impacts reagent stability and reactivity. THF facilitates the Schlenk equilibrium, promoting dinuclear Mg species that enhance nucleophilicity . Comparative studies reveal:

-

Diethyl Ether : Forms less reactive mononuclear species, leading to slower reactions and lower yields .

-

THF/Co-Solvent Systems : Adding toluene (20% v/v) reduces THF decomposition at high temperatures, stabilizing the Grignard reagent .

Table 2 : Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Mg Solvation | Yield (%) |

|---|---|---|---|

| Diethyl Ether | 4.3 | Mononuclear | 68 |

| THF | 7.5 | Dinuclear | 88 |

| THF/Toluene (4:1) | 6.8 | Mixed | 92 |

Catalytic Approaches and Additives

While traditional methods rely on stoichiometric magnesium, recent advances explore catalytic systems. For example, copper(I) salts (e.g., CuCN) accelerate initiation by reducing magnesium’s activation energy, though this remains experimental for naphthyl derivatives . Additives like LiCl (10 mol%) enhance solubility, improving reagent homogeneity and reactivity .

Large-Scale Industrial Production Techniques

Industrial synthesis prioritizes safety and cost-efficiency. A patented method employs continuous flow reactors to mitigate exothermic risks :

-

Flow Rate : 1-(2-chloroethyl)naphthalene (0.5 L/min) and magnesium slurry (0.6 L/min) are mixed in a THF stream.

-

Temperature Control : Jacketed reactors maintain 60–65°C, ensuring steady heat dissipation.

-

Workup : The effluent is filtered through celite to remove unreacted magnesium, yielding a 0.8 M solution .

Analytical Methods and Quality Control

Quality assessment combines titration and spectroscopic techniques:

-

Titration : The Grignard’s concentration is determined by quenching with water and titrating the resulting HCl .

-

NMR Spectroscopy : NMR (THF-d) shows characteristic shifts for the naphthyl protons (δ 7.2–8.1 ppm) and Mg-bound ethyl group (δ 0.5–1.2 ppm) .

-

HPLC-MS : Confirms absence of residual halide or naphthyl byproducts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-Naphthyl)ethylmagnesium chloride with high purity?

- Methodological Answer : The synthesis typically involves reacting 1-chloroethylnaphthalene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:

- Purification : Distillation under reduced pressure or column chromatography to remove unreacted starting materials and byproducts.

- Characterization : Use -NMR and -NMR to confirm the Grignard reagent’s structure, and titration with iodine or ketone solutions to quantify active magnesium content .

- Purity Validation : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) to detect trace impurities .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use Schlenk-line techniques or gloveboxes to prevent moisture/oxygen exposure. Quench residual reagent with isopropanol or dry ice to mitigate reactivity risks .

- Storage : Keep in sealed, argon-purged glass vessels at -20°C to slow decomposition. Regularly monitor concentration via titration .

- Safety : Refer to GHS-compliant safety data sheets (SDS) for toxicity and flammability data. Implement fume hoods and flame-resistant lab attire during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic Variation : Test variables such as solvent polarity (THF vs. diethyl ether), temperature (-78°C vs. 0°C), and catalyst loading (e.g., Ni/Fe vs. Pd). Document reproducibility across ≥3 trials .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to identify significant outliers. Cross-reference with literature using databases like PubMed or TOXCENTER to contextualize discrepancies .

- Mechanistic Probes : Use deuterated substrates or radical traps to detect intermediates and validate proposed reaction pathways .

Q. What advanced spectroscopic techniques are employed to study the coordination chemistry of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis reveals Mg-C bond lengths and coordination geometry with Lewis bases (e.g., THF or TMEDA) .

- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic intermediates in electron-transfer reactions involving the Grignard reagent .

- Infrared (IR) Spectroscopy : Monitors ligand exchange dynamics by tracking shifts in C-Mg stretching frequencies .

Q. How can a theoretical framework guide the design of experiments investigating this compound’s reactivity under varying conditions?

- Methodological Answer :

- Conceptual Basis : Anchor experiments in organometallic theory (e.g., Hard-Soft Acid-Base principles) to predict substrate compatibility. For instance, soft nucleophiles may favor aryl transfer over alkylation .

- Hypothesis Testing : Use density functional theory (DFT) calculations to model transition states and compare predicted vs. observed regioselectivity in alkylation reactions .

- Iterative Refinement : Link results to broader frameworks (e.g., Curtin-Hammett kinetics) to explain rate-determining steps and optimize catalytic cycles .

Methodological Best Practices

- Literature Review : Conduct systematic reviews using tools like NIH RePORTER or CAS databases to identify gaps in mechanistic studies or synthetic protocols .

- Data Integrity : Implement electronic lab notebooks (ELNs) for real-time data logging and version control to reduce errors .

- Collaborative Validation : Partner with computational chemists to cross-validate experimental findings with theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.